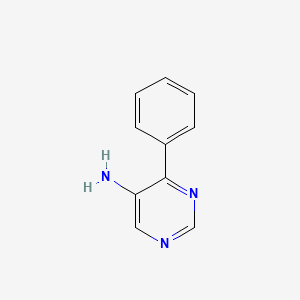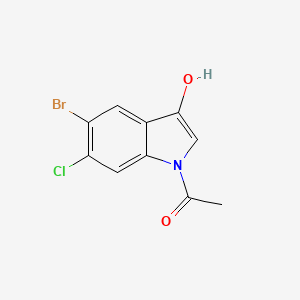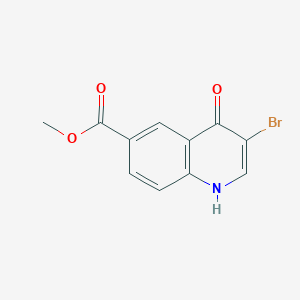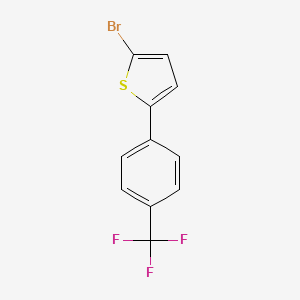
2-Bromo-4-(trifluoromethoxy)phenylboronic acid
Overview
Description
2-Bromo-4-(trifluoromethoxy)phenylboronic acid is a specialized organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid typically involves the following steps:
Bromination: The starting material, 4-(trifluoromethoxy)phenol, undergoes bromination to introduce the bromine atom at the ortho position, resulting in 2-bromo-4-(trifluoromethoxy)phenol.
Boronic Acid Formation: The brominated phenol is then converted to the boronic acid derivative through a reaction with a boron-containing reagent, such as boronic acid or boronic ester, under appropriate conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(trifluoromethoxy)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The bromine atom can be reduced to form the corresponding phenylboronic acid derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkyl halides and aryl halides, along with suitable catalysts, are employed in substitution reactions.
Major Products Formed:
Boronic Esters: Resulting from the oxidation of the boronic acid group.
Phenylboronic Acid Derivatives: Formed through reduction of the bromine atom.
Substituted Phenylboronic Acids: Produced by nucleophilic substitution reactions.
Scientific Research Applications
2-Bromo-4-(trifluoromethoxy)phenylboronic acid finds applications in various scientific fields:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis.
Biology: The compound can be employed in the development of bioconjugation techniques for labeling biomolecules.
Medicine: It has potential use in the design of pharmaceuticals, particularly in the synthesis of drug candidates with boronic acid functionalities.
Industry: Its unique properties make it suitable for use in materials science, such as the creation of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 2-Bromo-4-(trifluoromethoxy)phenylboronic acid exerts its effects involves its participation in cross-coupling reactions. In Suzuki-Miyaura coupling, the boronic acid group facilitates the formation of carbon-carbon bonds through the transmetalation process, where the boron atom transfers the organic group to a palladium catalyst, which then forms the new bond with the organic halide.
Molecular Targets and Pathways:
Suzuki-Miyaura Coupling Pathway: The compound acts as a key reagent in this pathway, enabling the formation of biaryl compounds.
Bioconjugation Pathways: In biological applications, it targets specific functional groups on biomolecules for labeling or modification.
Comparison with Similar Compounds
2-Bromo-4-(trifluoromethoxy)phenylboronic acid is unique due to its combination of bromine, trifluoromethoxy, and boronic acid groups. Similar compounds include:
2-Bromo-4-(trifluoromethoxy)acetophenone: Similar in structure but lacks the boronic acid group.
2-Bromo-4-(trifluoromethoxy)benzoic acid: Contains a carboxylic acid group instead of boronic acid.
2-Bromo-4-(trifluoromethoxy)aniline: Features an amine group instead of boronic acid.
These compounds differ in their functional groups, which influence their reactivity and applications. The presence of the boronic acid group in this compound makes it particularly valuable in cross-coupling reactions and bioconjugation techniques.
Properties
IUPAC Name |
[2-bromo-4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrF3O3/c9-6-3-4(15-7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAOUQSLNOJJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716577 | |
| Record name | [2-Bromo-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959997-86-5 | |
| Record name | [2-Bromo-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


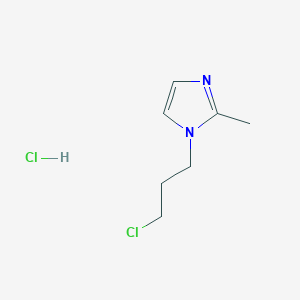
![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/structure/B1524766.png)
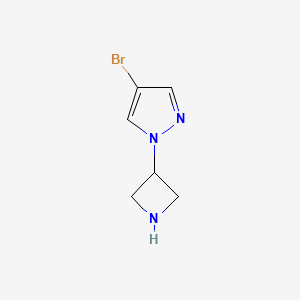
![tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride](/img/structure/B1524768.png)


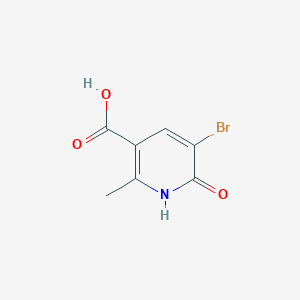
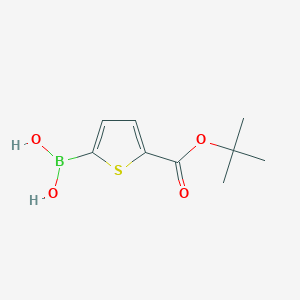
![7-Bromo-2-chloro-4-(4-morpholinyl)-thieno[3,2-d]pyrimidine](/img/structure/B1524777.png)
